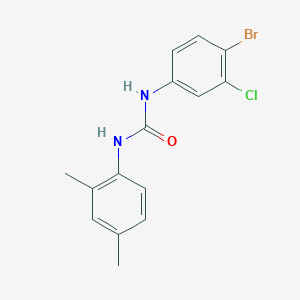![molecular formula C19H23N3O3S2 B4713338 N-(3,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713338.png)
N-(3,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
説明
DMMDA-2-TB is a chemical compound that belongs to the class of phenethylamines, which are known for their psychoactive properties. However, DMMDA-2-TB has not been extensively studied for its psychoactive effects. Instead, it has gained attention for its potential applications in scientific research.
作用機序
DMMDA-2-TB works by binding to proteins and modifying their activity. Specifically, it binds to the thiol group of cysteine residues in proteins, which can alter their structure and function. This mechanism of action has been used to study the function of various proteins, including enzymes and receptors.
Biochemical and physiological effects:
DMMDA-2-TB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling. Additionally, it has been shown to have antioxidant properties, which can protect against oxidative stress. However, the physiological effects of DMMDA-2-TB are not well understood and require further research.
実験室実験の利点と制限
DMMDA-2-TB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which makes it useful for studying intracellular processes. Additionally, it has a fluorescent tag that can be used for imaging biological samples. However, DMMDA-2-TB has some limitations. It is a reactive compound that can modify proteins non-specifically, which can lead to false positives in experiments. Additionally, it has not been extensively studied for its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DMMDA-2-TB research. One area of interest is its potential as a therapeutic agent. Its ability to modify protein activity could make it useful for treating diseases caused by protein dysfunction. Additionally, it could be used as a tool for studying protein function in disease states. Another area of interest is its potential as a fluorescent probe. Its fluorescent tag could be modified to target specific proteins, which could provide valuable insights into their function. Finally, further research is needed to understand the physiological effects and toxicity of DMMDA-2-TB, which could inform its use in future experiments.
In conclusion, DMMDA-2-TB is a chemical compound that has gained interest in the scientific community for its potential applications in various fields. Its ability to modify protein activity and its fluorescent tag make it a useful tool for studying protein function. However, its reactivity and toxicity require further research to fully understand its potential uses.
科学的研究の応用
DMMDA-2-TB has been used in scientific research as a tool for studying the structure and function of proteins. It has been shown to bind to certain proteins and modify their activity, which can provide valuable insights into their function. Additionally, DMMDA-2-TB has been used as a fluorescent probe for imaging biological samples.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-4-6-14(7-5-13)11-27-12-18(23)21-22-19(26)20-15-8-16(24-2)10-17(9-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYSPYOODSBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B4713263.png)
![2-{4-[2-(2,4-difluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4713269.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide](/img/structure/B4713282.png)
![1-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B4713294.png)
![3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4713295.png)
![5-[({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713300.png)


![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4713351.png)